23-Hydroxybudesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

23-Hydroxybudesonide is a metabolite of Budesonide . Budesonide is a glucocorticoid used for the treatment of asthma, rhinitis, and inflammatory bowel disease .

Synthesis Analysis

The synthesis of Budesonide, which 23-Hydroxybudesonide is a metabolite of, involves a cost-effective continuous flow process . This process belongs to the class of 16,17 acetals of pregnane core . The flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency are subjected to investigation on the preparation of molar ratio of budesonide epimers .

Chemical Reactions Analysis

The chemical reaction of Budesonide, the parent compound of 23-Hydroxybudesonide, is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of reaction . The flow process of budesonide at different residence time are investigated and its impact is identified on conversion of epimer A and epimer B .

Aplicaciones Científicas De Investigación

Proteomics Research

23-Hydroxybudesonide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.

Antitumor Agent

23-Hydroxybudesonide has shown potential as an antitumor agent . In a study, it was found that a derivative of 23-Hydroxybudesonide displayed stronger antitumor activity in mice H22 and B16 than betulinic acid or 23-hydroxybetulinic acid . This suggests that 23-Hydroxybudesonide and its derivatives could be further explored for their potential in cancer treatment.

Synthesis of Derivatives

23-Hydroxybudesonide serves as a precursor for the synthesis of various derivatives . These derivatives can be used to study structure-activity relationships and develop new drugs with improved efficacy and safety profiles.

Pharmacological Studies

The similar pharmaceutical activities of 23-Hydroxybudesonide and betulinic acid suggest that this compound can be used in pharmacological studies . It can help in understanding the mechanism of action of drugs, their absorption, distribution, metabolism, and excretion (ADME) properties, and their potential side effects.

Drug Discovery

Given its antitumor activity and the ability to serve as a precursor for the synthesis of various derivatives, 23-Hydroxybudesonide can be used in drug discovery . It can be used to design and develop new drugs for various diseases, particularly cancer.

Natural Product Research

23-Hydroxybudesonide is a natural product isolated from the root of Pulsatilla chinensis . It can be used in natural product research to study the biological activities of natural products and discover new therapeutic agents from nature.

Mecanismo De Acción

Target of Action

23-Hydroxybudesonide is a metabolite of Budesonide , which is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . When activated, this receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The mode of action of 23-Hydroxybudesonide is likely similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide, upon binding to the glucocorticoid receptor, leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This results in a reduction of inflammation and associated symptoms .

Biochemical Pathways

Budesonide follows the general metabolic pathways reported for synthetic glucocorticoids . The metabolism of Budesonide in the liver involves the cytochrome P450 system, specifically CYP3A4, leading to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . One of the epimers of Budesonide, the 22S epimer, produces a metabolite tentatively identified as 23-hydroxybudesonide .

Pharmacokinetics

The pharmacokinetics of 23-Hydroxybudesonide would be expected to be similar to that of Budesonide. After inhalation of nebulized Budesonide, absorption is rapid . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, and is primarily excreted in the urine as metabolites . In children aged 3 to 6 years, the volume of distribution at steady state of Budesonide is approximately 3 L/kg, with a terminal elimination half-life of 2.3 hours .

Result of Action

The result of the action of 23-Hydroxybudesonide is likely to be similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide is used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It reduces inflammation and associated symptoms in these conditions .

Action Environment

The action of 23-Hydroxybudesonide, like Budesonide, can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the absorption and bioavailability of orally administered Budesonide . Furthermore, factors such as the presence of food or concurrent administration of other medications can also influence the pharmacokinetics and pharmacodynamics of Budesonide .

Safety and Hazards

Propiedades

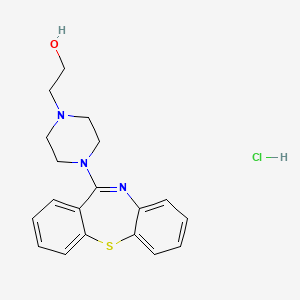

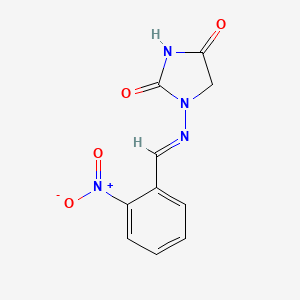

IUPAC Name |

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFKEHNWUXWRPI-ONOUISOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the formation of 23-hydroxybudesonide?

A1: The research indicates that 23-hydroxybudesonide is tentatively identified as a metabolite specifically produced from the 22S epimer of budesonide during its metabolism in the liver. [] This metabolic pathway appears to involve the oxidation of the unique 16α, 17α-acetal substituent present in budesonide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)